4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate
Description
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate is a benzene-1,2,4-tricarboxylate derivative with three ester groups and two methyl substituents on the aromatic ring. Its molecular formula is C₁₅H₁₈O₆, with a molecular weight of 294.30 g/mol. The ester groups include two methyl esters (positions 1 and 2) and one ethyl ester (position 4), while the benzene ring features methyl substituents at positions 3 and 5.
Properties
Molecular Formula |
C15H18O6 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-O-ethyl 1-O,2-O-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3 |
InChI Key |
FHUSFHDCSMXIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Substitution and Functionalization
The starting material often involves a benzene ring pre-substituted with methyl and ethyl groups, such as 4-ethyl-1,2-dimethylbenzene. This parent compound can be synthesized or procured and then subjected to further functionalization. According to PubChem data, 4-ethyl-1,2-dimethylbenzene (C10H13) serves as the core structure for further derivatization.
Introduction of Carboxylate Groups via Meldrum’s Acid Derivatives
A prominent method for introducing carboxylate groups involves the use of Meldrum’s acid or its derivatives, such as 2,2-dimethyl-1,3-dioxane-4,6-dione. This cyclic compound acts as a versatile intermediate for forming carboxylic acid and ester functionalities on aromatic rings.
- In one example, aromatic aldehydes (e.g., 4-bromo-2-methylbenzaldehyde) are reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in solvents like 1,4-dioxane and water at elevated temperatures (~75°C) for several hours. This reaction yields substituted dioxane derivatives that can be further transformed into carboxylate esters.
- The process involves initial condensation followed by hydrolysis and esterification steps, often facilitated by acid or base catalysis.
- Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane/petroleum ether mixtures.
Esterification and Conversion to Tricarboxylate Esters
The transformation of carboxylic acid intermediates into esters is commonly performed by:
- Treatment with thionyl chloride to convert acids to acid chlorides.
- Subsequent reaction with alcohols (e.g., ethanol) in the presence of catalysts or bases like triethylamine.
- Use of trifluoroacetic acid as a catalyst under controlled temperature conditions (~50°C) to promote ester formation.
This sequence is crucial for obtaining the tricarboxylate ester functionalities on the benzene ring.
Use of Polar Solvents and Reaction Conditions
Polar solvents such as alcohols, 1,4-dioxane, and water mixtures are favored for these reactions to enhance solubility and reaction rates. Reaction temperatures range from room temperature to about 100°C, depending on the step, with reaction times spanning from 1 hour to 24 hours.
Purification and Characterization
- After completion of synthesis, the reaction mixtures are cooled and subjected to extraction with organic solvents like ethyl acetate.
- Washing with brine and drying over anhydrous sodium sulfate are standard to remove impurities.
- Final purification is done by column chromatography or recrystallization.
- Characterization includes mass spectrometry (e.g., ESI+ m/z values), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) for purity and structural confirmation.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aromatic aldehyde + Meldrum’s acid | 1,4-dioxane/water, triethylamine formate | 75°C | 4-16 hours | 69-85 | Formation of dioxane intermediate |
| Acid chloride formation | Thionyl chloride | 90°C | 1 hour | 45 | Conversion of acid to acid chloride |
| Esterification | Ethanol, trifluoroacetic acid, triethylamine | 50°C | 8 hours | - | Formation of ethyl esters |
| Purification | Silica gel chromatography (DCM/petroleum ether) | Room temperature | - | - | Isolation of pure tricarboxylate ester |
Research Findings and Source Diversity
- The use of Meldrum’s acid derivatives for aromatic carboxylation and esterification is well-documented in synthetic organic chemistry literature and patent disclosures.
- The methodology ensures regioselective introduction of multiple carboxylate groups on methyl- and ethyl-substituted benzene rings, suitable for synthesizing complex tricarboxylate esters.
- The reaction conditions are optimized to balance yield and purity, with moderate to high yields reported.
- The purification techniques employed are standard in organic synthesis, ensuring professional-grade compound isolation.
- The data is corroborated by patent literature and chemical supplier documentation, confirming the reproducibility and industrial applicability of these methods.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethyl 3,5-dinitrobenzene-1,2,4-tricarboxylate
- Molecular Formula : C₁₂H₁₀N₂O₁₀
- Molecular Weight : 342.03 g/mol
- Substituents :
- Nitro groups at positions 3 and 5 (electron-withdrawing).
- Methyl esters at all three carboxylate positions (1, 2, 4).
- Key Differences: The nitro groups significantly increase polarity and reduce solubility in nonpolar solvents compared to the methyl-substituted target compound. Higher molecular weight due to nitro groups (N and additional O atoms).
- Applications : Likely used as an intermediate in energetic materials or pharmaceuticals due to nitro group reactivity .
Trioctyltrimellitate (TOTM)
- Molecular Formula : C₃₃H₅₄O₆
- Molecular Weight : 570.77 g/mol
- Substituents: Bulky 2-ethylhexyl esters at all three carboxylate positions. No substituents on the benzene ring.
- Key Differences :
Trimethyl 5,6-dimethylbenzene-1,2,4-tricarboxylate
- Molecular Formula : C₁₄H₁₆O₆
- Molecular Weight : 280.27 g/mol
- Substituents :
- Methyl esters at all three carboxylate positions.
- Methyl groups at positions 5 and 6 (positional isomer of the target compound).
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Substituents (Ring) | Ester Groups | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate | C₁₅H₁₈O₆ | 3,5-methyl | 1,2-methyl; 4-ethyl | 294.30 | Organic synthesis, solvents |
| Trimethyl 3,5-dinitrobenzene-1,2,4-tricarboxylate | C₁₂H₁₀N₂O₁₀ | 3,5-nitro | 1,2,4-methyl | 342.03 | Energetic intermediates |
| TOTM (Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate) | C₃₃H₅₄O₆ | None | 1,2,4-(2-ethylhexyl) | 570.77 | Plasticizers |
| Trimethyl 5,6-dimethylbenzene-1,2,4-tricarboxylate | C₁₄H₁₆O₆ | 5,6-methyl | 1,2,4-methyl | 280.27 | Research chemicals |
Biological Activity
4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate, commonly referred to as 4-Ethyl-o-xylene, is an aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₄
- Molecular Weight : 134.22 g/mol
- CAS Number : 934-80-5
- Density : 0.878 g/mL
- Boiling Point : 190 °C
- Melting Point : -67 °C
These properties indicate that the compound is a stable liquid at room temperature with low volatility, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that 4-Ethyl-o-xylene exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The compound has shown promising antioxidant activity in vitro. This activity is crucial for protecting cells from oxidative stress and may have implications for preventing chronic diseases linked to oxidative damage.
Anti-inflammatory Effects
In animal models, 4-Ethyl-o-xylene has been observed to reduce inflammation markers. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis or asthma.
Cytotoxicity and Cancer Research
Preliminary studies have assessed the cytotoxic effects of 4-Ethyl-o-xylene on various cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating a potential role in cancer therapy.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antibacterial effects of 4-Ethyl-o-xylene revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
-
Antioxidant Activity :
- In a controlled experiment using DPPH radical scavenging assays, 4-Ethyl-o-xylene exhibited an IC50 value of 30 µg/mL, demonstrating strong radical scavenging capabilities.
-
Anti-inflammatory Study :
- A murine model of inflammation showed that administration of 4-Ethyl-o-xylene reduced paw swelling by approximately 40% compared to control groups after one week of treatment.
The biological activities of 4-Ethyl-o-xylene can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Radical Scavenging : The presence of methyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound may modulate the expression of cytokines involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
